Triclabendazole-13C-d3

LC-MS/MS method development stable isotope dilution bioanalytical validation

Choose Triclabendazole-13C-d3 as the definitive internal standard for triclabendazole bioanalysis. The unique ¹³C methyl label ensures exact co-elution with the analyte across all gradient profiles, eliminating the deuterium-induced retention time shift seen with D₃-only analogs. The +4 Da mass shift provides unambiguous spectral separation from the natural isotopic envelope, enabling accurate ion suppression correction in tissue, plasma, and environmental water matrices. This dual-label design is essential for validated LC-MS/MS methods requiring regulatory compliance (residue monitoring, bioequivalence). Unlabeled triclabendazole cannot serve as internal standard; D₃-only versions introduce quantifiable bias. Ideal for QC laboratories, pharmacokinetic studies, and environmental monitoring.

Molecular Formula C14H9Cl3N2OS
Molecular Weight 363.7 g/mol
Cat. No. B10823135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriclabendazole-13C-d3
Molecular FormulaC14H9Cl3N2OS
Molecular Weight363.7 g/mol
Structural Identifiers
SMILESCSC1=NC2=CC(=C(C=C2N1)Cl)OC3=C(C(=CC=C3)Cl)Cl
InChIInChI=1S/C14H9Cl3N2OS/c1-21-14-18-9-5-8(16)12(6-10(9)19-14)20-11-4-2-3-7(15)13(11)17/h2-6H,1H3,(H,18,19)/i1+1D3
InChIKeyNQPDXQQQCQDHHW-KQORAOOSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triclabendazole-13C-d3: A Dual-Labeled (13C/d3) Stable Isotope Internal Standard for Triclabendazole LC-MS/MS Quantification


Triclabendazole-13C-d3 (CAS 2938916-53-9, molecular formula C₁₃[¹³C]H₆D₃Cl₃N₂OS, molecular weight 363.67 g/mol) is a dual-labeled stable isotope analog of the WHO Essential Medicine triclabendazole, a benzimidazole anthelmintic used for treating fascioliasis [1]. The compound incorporates both a ¹³C substitution at the methylthio carbon and three deuterium atoms on the methyl group, creating a +4 Da mass shift from unlabeled triclabendazole (MW 359.66 g/mol) and a +1 Da shift from the singly deuterated Triclabendazole-D3 (MW 362.68 g/mol) . This dual-labeling configuration is specifically designed for use as an internal standard (IS) in GC-MS and LC-MS/MS quantification of triclabendazole and its metabolites in complex biological matrices .

Why Triclabendazole-13C-d3 Cannot Be Substituted with Unlabeled Triclabendazole or Alternative Stable Isotope Analogs in Quantitative LC-MS/MS Workflows


Substituting Triclabendazole-13C-d3 with unlabeled triclabendazole or even singly labeled Triclabendazole-D3 introduces quantifiable analytical bias. Unlabeled triclabendazole cannot be used as an internal standard because it is chemically indistinguishable from the target analyte, rendering signal normalization impossible. More critically, deuterium-only labeled analogs such as Triclabendazole-D3 exhibit chromatographic isotope effects (H/D isotope effect) causing retention time shifts relative to the unlabeled analyte, which diminishes their capacity to compensate for matrix-induced ion suppression [1]. In systematic comparisons, ¹³C-labeled internal standards demonstrate co-elution with the target analyte under varying chromatographic conditions, whereas ²H-labeled standards show slight but measurable separation that compromises ion suppression correction [2]. For triclabendazole quantification in tissue and plasma matrices requiring regulatory compliance (e.g., residue monitoring, bioequivalence studies), the +4 Da dual-label mass shift of Triclabendazole-13C-d3 provides superior spectral separation from the natural isotope envelope of the analyte while maintaining identical chromatographic retention behavior—a combination not achievable with D3-only or unlabeled alternatives .

Quantitative Differentiation Evidence for Triclabendazole-13C-d3: Comparative Performance Data Against Alternative Internal Standards


Mass Shift Advantage: +4 Da for Triclabendazole-13C-d3 Versus +3 Da for Triclabendazole-D3

Triclabendazole-13C-d3 provides a +4 Da mass shift (MW 363.67) relative to unlabeled triclabendazole (MW 359.66), compared with the +3 Da shift provided by Triclabendazole-D3 (MW 362.68) [1]. This larger mass differential reduces the risk of isotopic cross-talk between the internal standard and the M+2/M+3 natural abundance isotopes of the analyte (from ³⁷Cl and ³⁴S), a known interference source in chlorinated benzimidazole quantification .

LC-MS/MS method development stable isotope dilution bioanalytical validation

Chromatographic Co-Elution: ¹³C Labeling Eliminates Retention Time Shift Observed with Deuterium-Only Internal Standards

¹³C-labeled internal standards co-elute with their unlabeled analytes under varying chromatographic conditions, whereas deuterium-labeled internal standards exhibit retention time shifts due to the H/D chromatographic isotope effect [1]. In systematic comparisons, ²H-labeled internal standards showed slight but measurable separation from their analytes, which diminished their ability to compensate for matrix-induced ion suppression effects. The ¹³C-labeled internal standards demonstrated improved ion suppression compensation compared with ²H-labeled counterparts [2].

chromatographic isotope effect UPLC-MS/MS ion suppression compensation

Hydrogen-Deuterium Exchange Stability: ¹³C Backbone Labeling Provides Stable Isotopic Integrity Independent of Sample pH and Solvent Conditions

Deuterium-labeled internal standards can undergo hydrogen-deuterium exchange under certain pH conditions or during prolonged storage, which alters the effective mass shift and compromises quantification accuracy . The stability of deuterium-labeled isotopes is highly dependent on the location of the labels, with exchange possible at labile positions. The ¹³C label incorporated into Triclabendazole-13C-d3 at the methylthio carbon position is structurally integrated into a C-S bond, providing isotopic stability that is independent of solvent pH or protic exchange conditions .

isotopic exchange stability sample preparation robustness long-term storage

Matrix Effect Compensation: ¹³C-Labeled Internal Standards Reduce Quantitative Bias Compared with Non-Isotopic Structural Analogs

Published LC-MS/MS methods for triclabendazole and its metabolites frequently rely on non-isotopic structural analog internal standards (e.g., fenbendazole, metronidazole, losartan), which do not share identical ionization behavior with triclabendazole and cannot fully compensate for matrix effects [1]. Isotope-labeled internal standards are recognized as the most effective approach to correct for matrix effects because they experience identical extraction recovery and ionization efficiency as the target analyte [2]. Triclabendazole-13C-d3 provides this isotope dilution capability, enabling matrix effect correction that structural analog internal standards cannot achieve.

matrix effect correction isotope dilution mass spectrometry regulatory bioanalysis

Batch-to-Batch Consistency: Dual-Labeled Reference Standard with Full Certificate of Analysis Supporting Regulatory Compliance

Triclabendazole-13C-d3 is supplied as a fully characterized reference standard with comprehensive Certificate of Analysis (COA) documentation compliant with regulatory standards, supporting pharmaceutical research, ANDA and DMF submissions, and QC method validation . The compound is manufactured to ≥98% purity specifications with batch-specific analytical data including HPLC purity verification and structural confirmation, ensuring lot-to-lot consistency essential for long-term analytical reproducibility [1].

reference standard certification GMP compliance analytical method validation

Optimal Use Cases for Triclabendazole-13C-d3 Based on Quantitative Differentiation Evidence


Regulatory-Compliant Residue Monitoring in Edible Animal Tissues (Bovine, Ovine, Caprine)

For LC-MS/MS methods quantifying triclabendazole and its metabolites (TCB-SO, TCB-SO₂, KETO) in muscle, liver, kidney, and fat tissues at regulatory limits (LOQ 0.01 mg/kg), Triclabendazole-13C-d3 provides the +4 Da mass separation and matrix effect compensation required for validated methods [1]. The ¹³C label ensures co-elution with triclabendazole across gradient elution profiles, correcting for tissue-specific ion suppression that varies between matrices (bovine vs. caprine vs. ovine) [2].

Pharmacokinetic and Bioequivalence Studies Requiring High-Throughput Plasma Analysis

In ovine and bovine plasma pharmacokinetic studies where triclabendazole sulfoxide is the primary circulating metabolite, Triclabendazole-13C-d3 enables isotope dilution quantification with improved precision compared with structural analog internal standards (e.g., fenbendazole) [1]. The dual-label mass shift eliminates interference from the natural isotope envelope of the chlorinated analyte, critical for accurate determination of Cₘₐₓ and AUC in bioequivalence assessments.

Multi-Residue Anthelmintic Screening Methods in Surface Water and Environmental Matrices

For UHPLC-QqLIT-MS methods screening multiple benzimidazole anthelmintics in environmental water samples, Triclabendazole-13C-d3 serves as a compound-specific internal standard for triclabendazole quantitation [1]. The ¹³C label ensures retention time matching with triclabendazole even under the gradient conditions required to separate multiple analytes (albendazole, fenbendazole, oxfendazole), while the +4 Da mass shift provides unambiguous MRM transition discrimination.

Pharmaceutical Quality Control and Stability-Indicating Method Validation

For QC laboratories performing triclabendazole API purity analysis, impurity profiling, and stability studies supporting ANDA/DMF submissions, Triclabendazole-13C-d3 provides a certified reference standard with full COA documentation [1]. The compound's isotopic integrity (¹³C at C-S bond) ensures consistent performance as a system suitability standard across extended stability study durations, independent of mobile phase pH conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Triclabendazole-13C-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.